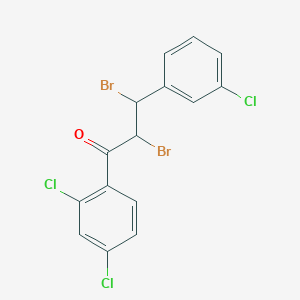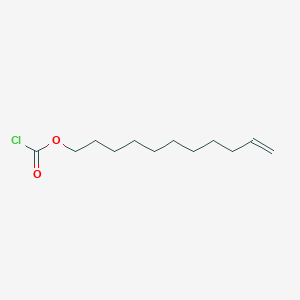
Undec-10-en-1-yl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-10-en-1-yl carbonochloridate is an organic compound with the molecular formula C12H21ClO2. It is a chlorinated derivative of undec-10-en-1-ol and is used in various chemical reactions and industrial applications. The compound is characterized by its carbonochloridate functional group, which makes it reactive and useful in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-10-en-1-yl carbonochloridate can be synthesized through the reaction of undec-10-en-1-ol with phosgene (COCl2) or thionyl chloride (SOCl2). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbonochloridate group. The general reaction is as follows:
Undec-10-en-1-ol+Phosgene→Undec-10-en-1-yl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving distillation and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Undec-10-en-1-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form undec-10-en-1-ol and hydrochloric acid.
Addition Reactions: The double bond in the undec-10-en-1-yl group can participate in addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Lewis acids like aluminum chloride for certain reactions
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as undec-10-en-1-yl amine, undec-10-en-1-yl ether, and undec-10-en-1-yl thioether can be formed.
Hydrolysis Product: Undec-10-en-1-ol
Scientific Research Applications
Undec-10-en-1-yl carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the undec-10-en-1-yl group into molecules.
Medicinal Chemistry: In the synthesis of bioactive compounds and drug intermediates.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: In the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of undec-10-en-1-yl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new covalent bonds and the release of hydrochloric acid. The double bond in the undec-10-en-1-yl group can also participate in reactions, adding versatility to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Undec-10-en-1-ol: The parent alcohol from which undec-10-en-1-yl carbonochloridate is derived.
Undec-10-enoic acid: A carboxylic acid with a similar carbon chain length and double bond.
Undec-10-ynoic acid, undec-2-en-1-yl ester: A related ester with a similar carbon chain and functional groups.
Uniqueness
This compound is unique due to its carbonochloridate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent in organic chemistry and industrial applications.
Properties
CAS No. |
646996-08-9 |
|---|---|
Molecular Formula |
C12H21ClO2 |
Molecular Weight |
232.74 g/mol |
IUPAC Name |
undec-10-enyl carbonochloridate |
InChI |
InChI=1S/C12H21ClO2/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14/h2H,1,3-11H2 |
InChI Key |
XRGKPTCLFHVNJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


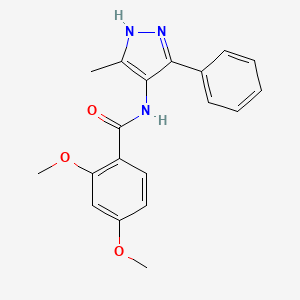
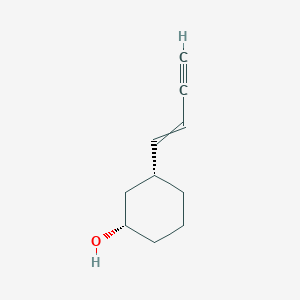
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
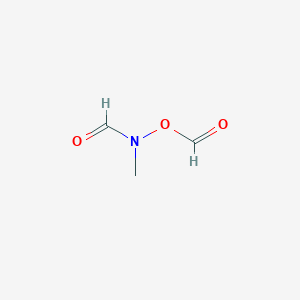

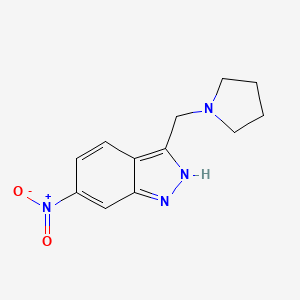
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
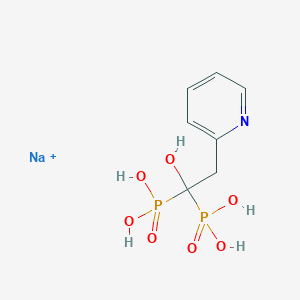
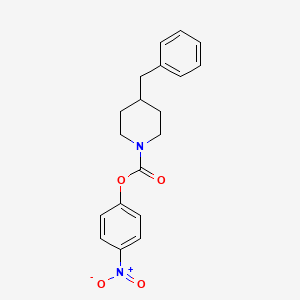
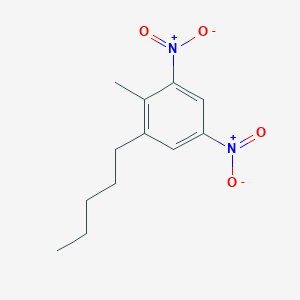

![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)

